3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one - 86499-35-6

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Catalog Number: EVT-330272
CAS Number: 86499-35-6
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a chemical compound with the molecular formula C10H12N2O . It has a molecular weight of 176.21 g/mol .

Synthesis Analysis

The asymmetric synthesis of ®-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one has been reported . The synthesis involved a Michael addition with a 3,3-dimethyl acrylic acid derivative and ®-1-amino-2-propanol .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one . Its InChI is InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) .

Chemical Reactions Analysis

There are several reported chemical reactions involving 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. For instance, it has been used in the synthesis of the potent Human Growth Hormone Secretagogue L-692, 585 via a Michael addition .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Synthesis Analysis
  • From α-Tetralone: This method involves a multi-step synthesis starting with α-tetralone. The sequence includes bromination, oxime formation, Beckmann rearrangement, azide introduction, N-alkylation, and catalytic reduction to yield the final compound [].
  • Chiral Resolution: Racemic 3-Amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be resolved into its enantiomers using a chiral crystallization-induced method. This involves D/L-Pyroglutamic acid as the chiral resolving agent and 5-nitro-salicylaldehyde as a crystallization-induced catalyst in an ethanol-water solvent system [].
  • From 3,4-Dihydro-2H-naphthalen-1-one: This route utilizes 3,4-dihydro-2H-naphthalen-1-one and involves a series of reactions, including oximation, Beckmann rearrangement, iodination, ammonolysis, chiral resolution, and catalytic hydrogenation [].
Molecular Structure Analysis
  • Conformation: The seven-membered benzazepine ring typically adopts a chair or a twist-boat conformation depending on the substituents and the environment [, , ].
  • Hydrogen Bonding: The presence of the amino and carbonyl groups facilitates intermolecular hydrogen bonding, leading to the formation of dimers or chains in the solid state [, ].
  • Substituent Effects: The nature and position of substituents on the benzazepine ring significantly influence the conformation, crystal packing, and consequently, the physical and chemical properties of the molecule [, ].
Chemical Reactions Analysis
  • N-Alkylation: The amino group readily undergoes alkylation reactions with alkyl halides or other alkylating agents, enabling the introduction of diverse substituents at the nitrogen atom [, ].
  • Reductive Amination: The ketone functionality in the lactam ring can be transformed into an amine via reductive amination using various reducing agents like sodium cyanoborohydride, allowing for the incorporation of different amino acid side chains [, ].
  • Aryne-Mediated Arylation: Aryne chemistry provides a direct route to arylated derivatives. β-Amino carbanions generated from 3-benzazepines can react with in situ generated arynes to furnish 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines [].
Mechanism of Action
  • Angiotensin-Converting Enzyme (ACE) Inhibition: Derivatives containing specific amino acid side chains at the 3-position and carboxylic acid groups at the 1-position have demonstrated potent ACE inhibitory activity [, ].
  • Muscarinic (M3) Receptor Antagonism: Compounds incorporating 5-hydroxy and specific substituents at the 2-position have been investigated for their selective antagonism towards muscarinic (M3) receptors [, ].
  • GluN2B Selective NMDA Receptor Antagonism: Derivatives featuring a hydroxy group at the 1-position and a methyl group at the 2-position exhibit GluN2B selectivity as NMDA receptor antagonists [, ].
Applications
  • Drug Discovery: It serves as a key intermediate in synthesizing biologically active compounds, particularly ACE inhibitors and muscarinic receptor antagonists [, , ]. The synthesized derivatives are evaluated for their therapeutic potential in treating conditions such as hypertension and various neurological disorders.
  • Medicinal Chemistry: The benzazepine scaffold provides a framework for exploring structure-activity relationships (SAR). By introducing different substituents and functionalities, researchers can fine-tune the pharmacological properties of the resulting compounds [, ].
  • Chemical Biology: The synthesized compounds can be used as probes to investigate biological pathways and mechanisms involving ACE, muscarinic receptors, or NMDA receptors [, ]. This allows for a deeper understanding of these targets and their roles in disease.

(3S)-1-(Carboxymethyl)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (CGS 14831)

Compound Description: (3S)-1-(Carboxymethyl)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, also known as CGS 14831, is a potent angiotensin-converting enzyme (ACE) inhibitor. []

Relevance: This compound shares the core structure of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one with additional substitutions at the 1- and 3-positions. The 1-position features a carboxymethyl group, while the 3-amino group is coupled with a (1S)-1-carboxy-3-phenylpropyl moiety. This structural modification contributes to its ACE inhibitory activity. []

(3S)-3-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine-1-acetic acid hydrochloride (CGS 14824A)

Compound Description: This compound, known as CGS 14824A, serves as a monoester prodrug of CGS 14831. [] It is a potent angiotensin-converting enzyme (ACE) inhibitor with a biological profile comparable to enalapril. []

Relevance: CGS 14824A exhibits a similar structure to 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. Key differences include the presence of an ethoxycarbonyl group instead of a carboxylic acid at the 1-position side chain and the substitution of the amino group at the 3-position with a [(1S)-1-ethoxycarbonyl-3-phenylpropyl]amino group. []

3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives

Compound Description: This series of compounds was synthesized and tested for angiotensin-converting enzyme (ACE) inhibition. [] One specific derivative, compound 5a in the study, demonstrated significant potency in inhibiting angiotensin I pressor response in dogs. []

Relevance: These derivatives are closely related to 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, sharing the core benzazepinone structure. The key difference lies in the presence of an acetic acid substituent at the 1-position and varying substituents on the 3-amino group, derived from L-amino acids. []

7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

Compound Description: This compound serves as a key intermediate in the synthesis of tolvaptan. []

Relevance: This compound shares the core structure of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one but lacks the 3-amino group and incorporates a chlorine atom at the 7-position. This modification highlights a synthetic pathway related to the target compound. []

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

Compound Description: This compound is another intermediate utilized in the synthesis of tolvaptan. []

Relevance: Similar to the previous compound, it shares the core structure of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one with the absence of the 3-amino group, a chlorine atom at the 7-position, and the addition of a 2-methyl-4-nitrobenzoyl group at the 1-position. This further exemplifies the synthetic relationship between these compounds. []

7-Chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine

Compound Description: This compound serves as an important intermediate in the synthesis of tolvaptan. []

Relevance: This compound maintains the core structure of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one but lacks the 3-amino group. It includes a chlorine atom at the 7-position and a more complex substituent, 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl group, at the 1-position. This highlights a series of modifications around the core structure related to the target compound. []

1-[(2-Thiazolin-2-yl)-amino]acetyl-4-(1,3-dithiol-2-ylidene)-2,3,4,5-tetrahydro-1H-1-benzazepin-3,5-dione hydrochloride (KF-14363)

Compound Description: KF-14363 exhibits hepatoprotective effects in various experimental liver injury models. It inhibits the increase in serum glutamate pyruvate transaminase (GPT) and protects against damage induced by D-galactosamine, DL-ethionine, and lipopolysaccharide. [, , , ]

Relevance: While retaining the core structure of 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, this compound has modifications at the 1-, 3-, 4-, and 5-positions. These include a [(2-thiazolin-2-yl)-amino]acetyl group at the 1-position, a =O group at the 3-position, a (1,3-dithiol-2-ylidene) group at the 4-position, and an additional =O group at the 5-position. This highlights a different class of biologically active molecules derived from the same core structure. [, , , ]

(R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]-2-oxobenzazepin

Compound Description: (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]-2-oxobenzazepin is the enantiomerically pure form of the parent compound, 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. []

Relevance: This compound is the (R)-enantiomer of the target compound, 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. This exemplifies the importance of stereochemistry in biological activity and drug development. []

3-Iodo-2,3,4,5-tetrahydro-1H-[1]-2-oxobenzazepin

Compound Description: This compound serves as a synthetic intermediate in the preparation of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]-2-oxobenzazepin. []

Relevance: This compound is a direct precursor to the target compound, differing only by the presence of an iodine atom at the 3-position instead of the amino group. This exemplifies a straightforward synthetic step in generating the target compound. []

2-Alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines

Compound Description: This series of compounds represents a novel class of polyfunctionalized molecules containing a tetrahydro-1,4-epoxy-1-benzazepine core. They are synthesized through a stereoselective intramolecular 1,3-dipolar cycloaddition reaction. []

Relevance: These compounds share the core benzazepine structure with 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. The key differences lie in the presence of a 2-alkenyl substituent and an epoxy group bridging the 1 and 4 positions, highlighting a modified scaffold derived from the same parent structure. []

2-Alkenyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols

Compound Description: This series of compounds represents another novel class of polyfunctionalized molecules, characterized by a tetrahydro-1H-1-benzazepin-4-ol core. These are synthesized through a stereoselective intramolecular 1,3-dipolar cycloaddition followed by reductive cleavage. []

Relevance: Similar to the previous compound class, these molecules share the benzazepine core with 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. The presence of a 2-alkenyl substituent and a hydroxyl group at the 4-position distinguishes them, highlighting another modified scaffold derived from the same parent structure. []

3-Amino-2,5-dioxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives

Compound Description: This series of compounds was synthesized and studied for their conformational properties. These derivatives adopt a rigid structure, similar to a constrained dipeptide mimic. []

Relevance: These compounds are closely related to 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one, sharing the core benzazepinone structure. The key difference lies in the presence of an additional carbonyl group at the 5-position, highlighting a subtle structural modification that can significantly impact conformational properties. []

trans-4-[[(5S)-5-[amino]-2,3,4,5-tetrahydro-7,9-dimethyl-1H-1-benzazepin-1-yl]methyl]cyclohexanecarboxylic acid

Compound Description: This compound, along with its pharmaceutically acceptable salts, hydrates, and crystalline forms, represents a novel chemical entity with potential therapeutic applications. []

Relevance: This complex molecule shares the core benzazepine structure with 3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. It features numerous substitutions at various positions, including a cyclohexanecarboxylic acid moiety attached to the 1-position via a methylene bridge and a complex substituent on the nitrogen atom within the seven-membered ring. This exemplifies a significantly modified compound that retains the benzazepine core. []

Properties

CAS Number

86499-35-6

Product Name

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

IUPAC Name

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)

InChI Key

AUAKXRGQXZRTQC-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2NC(=O)C1N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.